

# Application of MF59 in Subunit Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MF59 is an oil-in-water emulsion adjuvant that has been successfully used in human vaccines for over two decades, most notably in seasonal and pandemic influenza vaccines.[1][2][3] It is composed of squalene oil (4.3% w/v), stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan trioleate (0.5% w/v) in a citrate buffer.[4] The small, uniform size of the oil droplets (approximately 160 nm) is a key characteristic of the emulsion. MF59 enhances the immune response to co-administered antigens, leading to higher and broader antibody responses, increased T-cell activation, and long-lasting immunological memory.[1][4][5] This document provides detailed application notes and protocols for researchers utilizing MF59 in the development of subunit vaccines.

### **Mechanism of Action**

MF59's adjuvant properties stem from its ability to create a localized, transient inflammatory environment at the injection site, which orchestrates a robust and durable adaptive immune response.[2] Unlike traditional depot adjuvants, MF59 does not trap the antigen at the injection site. Instead, it promotes the recruitment and activation of immune cells, leading to more efficient antigen uptake and presentation in the draining lymph nodes.[2][6]

The key events in MF59's mechanism of action include:

## Methodological & Application





- Induction of an "Immunocompetent Environment": Following intramuscular injection, MF59 induces the local release of chemokines and cytokines by resident cells.[1][7] This creates a chemical gradient that attracts a variety of immune cells to the injection site.[2]
- Recruitment of Immune Cells: A hallmark of MF59's action is the rapid recruitment of innate immune cells, including neutrophils, monocytes, and macrophages, to the site of injection.[8]
- Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs), particularly monocytes and dendritic cells (DCs), show enhanced uptake of the coadministered antigen.[1][6] MF59 promotes the differentiation of monocytes into DCs.[6]
- Trafficking to Draining Lymph Nodes: These activated, antigen-loaded APCs then migrate to the draining lymph nodes.[6]
- Activation of Adaptive Immunity: In the lymph nodes, the APCs present the antigen to T-cells, initiating the adaptive immune response. MF59 has been shown to enhance the activation of CD4+ T-cells, which are crucial for providing help to B-cells for antibody production.[5][8]
   This leads to a stronger and more persistent antibody response, including the generation of memory B-cells.[1][8]

## **Signaling Pathways**

The signaling pathways activated by MF59 are complex and not fully elucidated. However, key aspects have been identified:

- MyD88-Dependent, TLR-Independent Pathway: The adjuvant effect of MF59 is dependent
  on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][8] However,
  MF59 does not directly activate Toll-like receptors (TLRs).[8] This suggests that MF59
  triggers an endogenous signaling pathway that converges on MyD88.
- ATP Release and Purinergic Signaling: Intramuscular injection of MF59 causes a transient release of ATP from muscle cells.[1][9] This extracellular ATP acts as a "danger signal," activating purinergic receptors on immune cells and contributing to the recruitment of APCs and the subsequent adaptive immune response.[1][9]
- NLRP3 Inflammasome-Independent: Unlike some other adjuvants, the action of MF59 is independent of the NLRP3 inflammasome.[10][11]





Click to download full resolution via product page

MF59 Signaling Pathway

## **Data Presentation**

# Table 1: Enhanced Antibody Responses with MF59-Adjuvanted Influenza Vaccines



| Vaccine<br>Strain             | Age<br>Group          | Paramete<br>r                                              | MF59-<br>Adjuvant<br>ed<br>Vaccine | Non-<br>Adjuvant<br>ed<br>Vaccine | Fold<br>Increase/<br>Differenc<br>e | Referenc<br>e |
|-------------------------------|-----------------------|------------------------------------------------------------|------------------------------------|-----------------------------------|-------------------------------------|---------------|
| H5N1                          | Adults                | Hemaggluti<br>nation<br>Inhibition<br>(HAI) Titer<br>(GMT) | 123.4                              | 8.5                               | ~14.5x                              | [12]          |
| H5N1                          | Adults                | Seroconver<br>sion Rate<br>(%)                             | 80                                 | 14                                | 66%<br>difference                   | [12]          |
| Seasonal<br>A(H1N1)           | Non-elderly<br>Adults | Seroconver<br>sion Rate<br>(%)                             | 78.9                               | -                                 | 8.8%<br>higher                      | [13][14]      |
| Seasonal<br>A(H3N2)           | Non-elderly<br>Adults | Seroconver<br>sion Rate<br>(%)                             | 69.9                               | -                                 | 13.1%<br>higher                     | [13][14]      |
| Seasonal B                    | Non-elderly<br>Adults | Seroconver<br>sion Rate<br>(%)                             | 61.0                               | -                                 | 11.7%<br>higher                     | [13][14]      |
| Pandemic<br>H1N1 (3.75<br>μg) | 18-64<br>years        | Seroconver<br>sion Rate<br>(%) at Day<br>22                | 91                                 | -                                 | -                                   | [6]           |
| Pandemic<br>H1N1 (7.5<br>μg)  | 18-64<br>years        | Seroconver<br>sion Rate<br>(%) at Day<br>22                | 93                                 | -                                 | -                                   | [6]           |
| Pandemic<br>H1N1 (3.75<br>µg) | ≥65 years             | Seroconver<br>sion Rate<br>(%) at Day<br>22                | 70                                 | -                                 | -                                   | [6]           |



GMT: Geometric Mean Titer Data presented are illustrative and compiled from various studies. For specific trial data, refer to the cited references.

# Table 2: Induction of Cytokines and Chemokines by MF59

| Cytokine/Chemokin<br>e | Fold<br>Increase/Observati<br>on | Cell Type/Location         | Reference |
|------------------------|----------------------------------|----------------------------|-----------|
| CCL2 (MCP-1)           | Significantly increased          | Injection site (mice)      | [1][10]   |
| CCL4 (MIP-1β)          | Significantly increased          | Injection site (mice)      | [1]       |
| CXCL8 (IL-8)           | Significantly increased          | Injection site (mice)      | [1]       |
| IL-5                   | Significantly increased          | Serum (mice)               | [10][11]  |
| IL-6                   | Significantly increased          | Serum (mice)               | [10][11]  |
| TNF-α                  | Increased                        | Peritoneal exudates (mice) | [15]      |
| RANTES (CCL5)          | Increased                        | Peritoneal exudates (mice) | [15]      |

# **Experimental Protocols Experimental Workflow for Vaccine Evaluation**





Click to download full resolution via product page

#### Vaccine Evaluation Workflow

# Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific antibody titers in serum samples from immunized subjects.

#### Materials:

- 96-well high-binding ELISA plates
- Recombinant subunit antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (PBS with 0.05% Tween-20, PBST)
- Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
- Serum samples (heat-inactivated at 56°C for 30 minutes)



- Secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP)
- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

- Coating: Dilute the recombinant antigen to a pre-determined optimal concentration (e.g., 1-2  $\mu$ g/mL) in coating buffer. Add 100  $\mu$ L of the antigen solution to each well of the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 μL/well of wash buffer.
- Blocking: Add 200 μL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with 200 μL/well of wash buffer.
- Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting at 1:100). Add 100 μL of each dilution to the wells. Include a positive control (serum with known antibody titer) and a negative control (pre-immune serum or buffer). Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with 200 µL/well of wash buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 μL to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with 200 μL/well of wash buffer.
- Development: Add 100  $\mu$ L of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 50 μL of stop solution to each well.



- Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution
  that gives an optical density (OD) value above a pre-determined cut-off (e.g., twice the OD of
  the negative control).

## **Protocol 2: Hemagglutination Inhibition (HAI) Assay**

Objective: To measure the functional ability of antibodies to block the hemagglutination of red blood cells by the influenza virus.

#### Materials:

- Influenza virus antigen (standardized to 4 HAU/25 μL)
- Receptor Destroying Enzyme (RDE)
- Phosphate Buffered Saline (PBS)
- V-bottom 96-well microtiter plates
- Serum samples
- Red blood cells (RBCs) from turkey or chicken (e.g., 0.5% suspension)

- Serum Treatment: Treat serum samples with RDE to remove non-specific inhibitors.
   Typically, mix 1 volume of serum with 3 volumes of RDE and incubate overnight at 37°C.
   Inactivate the RDE by heating at 56°C for 30-60 minutes.
- Serum Dilution: Add 25 μL of PBS to all wells of a V-bottom microtiter plate. Add 25 μL of the RDE-treated serum to the first well of a row and perform 2-fold serial dilutions across the row.
- Virus Addition: Add 25  $\mu$ L of the standardized influenza virus (4 HAU/25  $\mu$ L) to each well containing the diluted serum.



- Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
- RBC Addition: Add 50 μL of the 0.5% RBC suspension to all wells.
- Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom.
- Reading: Read the plate by tilting it. The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., where the RBCs form a tight button at the bottom of the well). A mat of agglutinated RBCs indicates no inhibition.

# Protocol 3: ELISpot Assay for Quantifying Cytokine-Secreting T-Cells

Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-y).

#### Materials:

- PVDF-membrane 96-well ELISpot plates
- Capture antibody (e.g., anti-human IFN-y)
- Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI medium
- Antigen (e.g., viral peptides or whole protein)
- Detection antibody (biotinylated, e.g., anti-human IFN-y)
- Streptavidin-Alkaline Phosphatase (AP) or -HRP
- Substrate (e.g., BCIP/NBT for AP, AEC for HRP)
- Blocking buffer (e.g., PBS with 1% BSA)



- Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.
- Washing and Blocking: Wash the plate with sterile PBS and then block with blocking buffer for 2 hours at room temperature.
- Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well in complete RPMI medium.
- Antigen Stimulation: Add the specific antigen to the wells. Include a positive control (e.g., PHA or a known T-cell epitope cocktail) and a negative control (medium only).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Cell Lysis and Washing: Lyse the cells and wash the plate extensively with PBST.
- Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Washing: Wash the plate with PBST.
- Enzyme Conjugate: Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
- Washing: Wash the plate with PBST and then with PBS.
- Development: Add the substrate and incubate until distinct spots emerge.
- Stopping: Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry and count the spots using an automated ELISpot reader.
   Results are expressed as Spot Forming Units (SFU) per million PBMCs.

# Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify antigen-specific T-cells that produce specific cytokines intracellularly.



#### Materials:

- PBMCs
- Complete RPMI medium
- Antigen (e.g., viral peptides or whole protein)
- Co-stimulatory antibodies (e.g., anti-CD28/CD49d)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixable viability dye
- Surface marker antibodies (e.g., anti-CD3, -CD4, -CD8)
- Fixation/Permeabilization buffer
- Intracellular cytokine antibodies (e.g., anti-IFN-y, -TNF-α, -IL-2)
- Flow cytometer

- Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10<sup>6</sup> PBMCs per well with the antigen and co-stimulatory antibodies for approximately 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor. Include appropriate controls (unstimulated and positive control).
- Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells. Then, stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
- Washing: Wash the cells with permeabilization buffer.



- Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets.
   Determine the percentage of cells expressing the cytokine(s) of interest in response to antigen stimulation after subtracting the background from the unstimulated control.

### Conclusion

MF59 is a potent and safe adjuvant that significantly enhances the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, involving the creation of an immunocompetent environment and efficient activation of the adaptive immune system, makes it a valuable tool in vaccine development. The protocols provided in this document offer a framework for the comprehensive evaluation of MF59-adjuvanted subunit vaccines, from assessing humoral and cellular immune responses to dissecting the underlying immunological mechanisms. For optimal results, it is crucial to carefully optimize and validate these protocols for each specific vaccine candidate and experimental system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 2. scispace.com [scispace.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific Antibody Titers [jove.com]
- 6. An In Vitro Microneutralization Assay for Influenza Virus Serology PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 7. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualification of the Hemagglutination Inhibition Assay in Support of Pandemic Influenza Vaccine Licensure PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 10. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harmonization and qualification of intracellular cytokine staining to measure influenzaspecific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 14. The role of cell-mediated immunity against influenza and its implications for vaccine evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of MF59 in Subunit Vaccine Development: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#application-of-mf59-in-subunit-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com